N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions: The benzoxazole core is then subjected to substitution reactions to introduce the phenyl and chlorodimethylphenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of optical brighteners and fluorescent dyes.
Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole Derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
Benzofuran Derivatives: Similar in structure but without the nitrogen atom in the benzoxazole ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide is unique due to its specific substitution pattern and the presence of both benzoxazole and chlorodimethylphenoxy groups, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-14-11-19(12-15(2)22(14)25)29-16(3)23(28)26-18-8-6-7-17(13-18)24-27-20-9-4-5-10-21(20)30-24/h4-13,16H,1-3H3,(H,26,28) |
InChI Key |
ZAFHFSOHIGJYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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